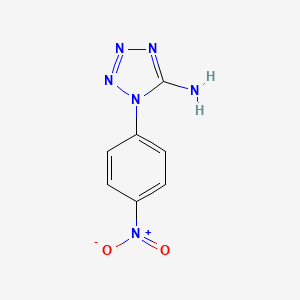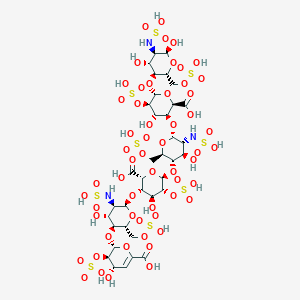
4-deoxy-2-O-sulfo-alpha-L-threo-hex-4-enopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HP_dp06_0001 is a heparin hexasaccharide consisting of 4-deoxy-2-O-sulfo-L-threo-hex-4-enopyranuronosyl, 2-deoxy-6-O-sulfo-2-(sulfoamino)-D-glucopyranosyl, 2-O-sulfo-L-idopyranuronosyl, 2-deoxy-6-O-sulfo-2-(sulfoamino)-D-glucopyranosyl, 2-O-sulfo-L-idopyranuronosyl, and 2-deoxy-6-O-sulfo-2-(sulfoamino)-D-glucopyranose joined in sequence by alpha-(1->4) linkages. Sequence: DUAp2S(1-4)-a-D-GlcNpS6S (1-4)-a-L-IdoAp2S(1-4)-a-D-GlcNpS6S(1-4)-a-L-IdoAp2S(1-4)-a-D-GlcNpS6S. It is a heparin hexasaccharide, an oligosaccharide sulfate and an amino hexasaccharide.
Applications De Recherche Scientifique
Chemical Structure and Composition
The compound is a complex polysaccharide, closely related to heparin, a naturally occurring anticoagulant found in the body. Research by (Perlin, Mackie, & Dietrich, 1971) indicates that heparin is largely composed of a repeating sequence of biose residues, which includes the structure of the mentioned compound. This finding has significant implications for understanding the chemical nature of heparin and its analogs.
Analytical Techniques
Capillary zone electrophoresis has been utilized to separate various sulfated and unsulfated forms of this compound, as demonstrated by (Carney & Osborne, 1991). This technique represents a rapid and sensitive method for analyzing such complex molecules, particularly from connective tissues.
Synthesis and Applications
Several studies have focused on synthesizing structures related to this compound. For instance, (Ichikawa, Ichikawa, & Kuzuhara, 1985) achieved the synthesis of heparin-related oligosaccharides, hinting at potential applications in replicating the anticoagulant properties of heparin. Similarly, (Petitou et al., 1988) synthesized a pentasaccharide closely related to this compound, although it did not exhibit antithrombin III binding, underscoring the complexity of mimicking biological activity.
Medical Research
The compound's relevance in medical research is underscored by its relationship to heparin. Studies like those by (Petitou et al., 1997) have highlighted specific sequences within heparin that play crucial roles in biological interactions, such as antithrombin III activation. This understanding can lead to the development of more targeted therapeutic agents.
Biochemical and Pharmacological Research
In biochemical and pharmacological contexts, the synthesis and modification of this compound and its derivatives offer insights into complex biological mechanisms. As shown in studies like (Koshida et al., 1999), synthesizing partial structures of heparin can help identify specific binding sites, essential for drug development and understanding cellular processes.
Propriétés
Nom du produit |
4-deoxy-2-O-sulfo-alpha-L-threo-hex-4-enopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose |
|---|---|
Formule moléculaire |
C36H57N3O57S9 |
Poids moléculaire |
1732.4 g/mol |
Nom IUPAC |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C36H57N3O57S9/c40-5-1-6(28(46)47)84-34(18(5)94-103(71,72)73)87-20-8(3-81-101(65,66)67)85-32(11(14(20)42)38-98(56,57)58)90-23-17(45)25(96-105(77,78)79)36(93-27(23)30(50)51)89-21-9(4-82-102(68,69)70)86-33(12(15(21)43)39-99(59,60)61)91-22-16(44)24(95-104(74,75)76)35(92-26(22)29(48)49)88-19-7(2-80-100(62,63)64)83-31(52)10(13(19)41)37-97(53,54)55/h1,5,7-27,31-45,52H,2-4H2,(H,46,47)(H,48,49)(H,50,51)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)/t5-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+,31-,32+,33+,34-,35+,36+/m0/s1 |
Clé InChI |
OQPBDGAWBQTHPM-YKPGFUNCSA-N |
SMILES isomérique |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H](O[C@H]3C(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)NS(=O)(=O)O)O[C@H]5[C@@H]([C@H]([C@@H](O[C@H]5C(=O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)NS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O |
SMILES canonique |
C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NS(=O)(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(OC(C(C6O)NS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



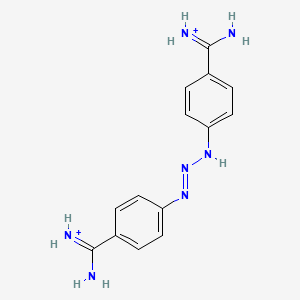
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)
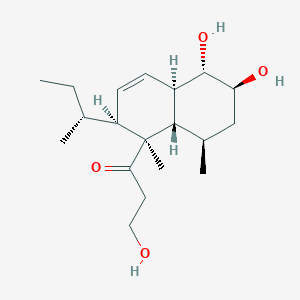
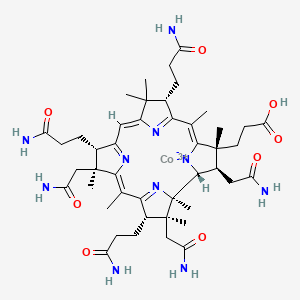
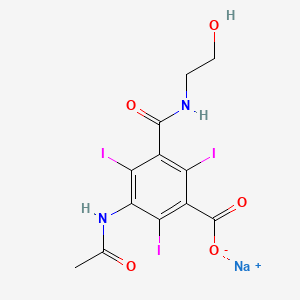
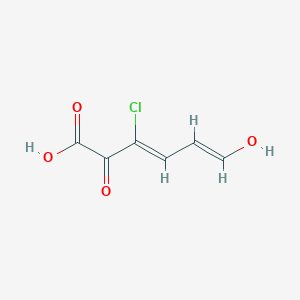
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)
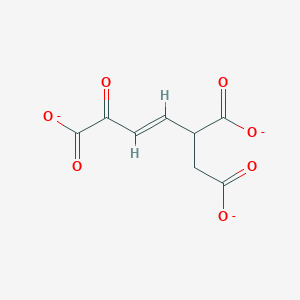
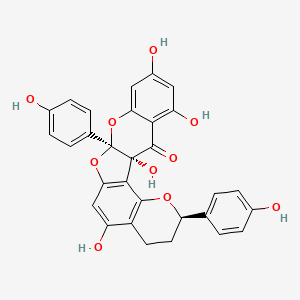
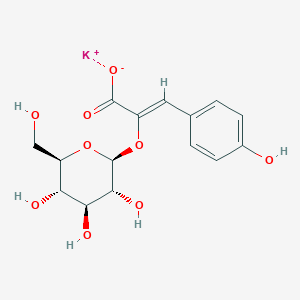
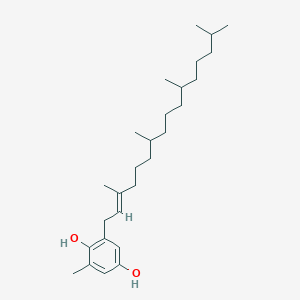
![6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1262220.png)
![8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside](/img/structure/B1262222.png)
